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Compound of Interest

Compound Name: Butyl ethylcarbamate

Cat. No.: B15212386

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectra of Butyl ethylcarbamate. The following sections detail the expected *H and 3C NMR
spectral data, a standard experimental protocol for data acquisition, and a structural elucidation
based on the spectral features.

Predicted Spectroscopic Data

The chemical structure of Butyl ethylcarbamate (ethyl N-butylcarbamate) dictates a specific
set of signals in its *H and *3C NMR spectra. The following tables summarize the predicted
chemical shifts, multiplicities, coupling constants (J), and integration values for each unique
proton and carbon environment in the molecule. These predictions are based on established
principles of NMR spectroscopy and data from analogous structures.

Predicted *H NMR Data
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: . Coupling
] Chemical Shift o )
Assignment Multiplicity Integration Constant (J,
(3, ppm)
Hz)
H-a ~0.92 Triplet 3H ~7.4
H-b ~1.35 Sextet 2H ~7.4
H-c ~1.48 Quintet 2H ~7.2
H-d ~3.13 Quartet 2H ~6.8
H-e ~4.95 Broad Singlet 1H N/A
H-f ~1.23 Triplet 3H ~7.1
H-g ~4.08 Quartet 2H ~7.1

Predicted **C NMR Data

Assignment Chemical Shift (8, ppm)
C-1 ~13.8

C-2 ~19.9

C-3 ~32.0

C-4 ~40.5

C-5 (C=0) ~156.9

C-6 ~14.7

C-7 ~60.4

Structural Elucidation and Signal Assignment

The interpretation of the NMR spectra allows for the unambiguous assignment of each signal to
a specific proton and carbon atom within the Butyl ethylcarbamate molecule. The following
diagram illustrates the molecular structure and the correlation of each atom to its expected
NMR signal.
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Figure 1. Molecular structure of Butyl ethylcarbamate with atom labeling corresponding to
NMR signal assignments.

Experimental Protocol for NMR Analysis

The following provides a standard methodology for the acquisition of *H and 3C NMR spectra
for a liquid sample such as Butyl ethylcarbamate.

Sample Preparation

o Sample Quantity: Weigh approximately 10-20 mg of Butyl ethylcarbamate for tH NMR and
50-100 mg for 13C NMR.

e Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs). The deuterated solvent minimizes solvent signals in the tH NMR
spectrum and provides a lock signal for the spectrometer.

« Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the
sample solution through a pipette with a small cotton or glass wool plug directly into a clean,
dry 5 mm NMR tube.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift
referencing (6 = 0.00 ppm). Modern spectrometers can also use the residual solvent peak as
a reference.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may
be adjusted based on the specific instrument and experimental goals.
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For H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.
For 13C NMR:

e Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30’) to simplify the spectrum to
single lines for each carbon.

e Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the
13C nucleus.

o Relaxation Delay: 2-5 seconds.
e Acquisition Time: 1-2 seconds.

e Spectral Width: 0-200 ppm.

Data Processing

o Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a
frequency-domain spectrum using a Fourier transform.

e Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are
in the absorptive mode.

» Baseline Correction: The baseline of the spectrum is corrected to be flat.

o Calibration: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the
residual solvent peak.
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 Integration: The area under each peak in the *H NMR spectrum is integrated to determine
the relative number of protons.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of Butyl ethylcarbamate follows a logical
progression to deduce the molecular structure from the spectral data.
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Figure 2. A stepwise workflow for the interpretation of the NMR spectra of Butyl
ethylcarbamate.
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[https://www.benchchem.com/product/b15212386#interpreting-nmr-spectra-of-butyl-
ethylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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